molecular formula C12H14O2 B1176304 REC A PROTEIN  FOR MOLECULAR BIOLOGY CAS No. 155979-15-0

REC A PROTEIN FOR MOLECULAR BIOLOGY

Cat. No.: B1176304
CAS No.: 155979-15-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Structure and Sequence Characteristics

The Recombinase A protein from Escherichia coli consists of 352 amino acids encoded by a 1059 base pair coding region, with alanine and phenylalanine serving as the amino-terminal and carboxyl-terminal residues, respectively. The protein exhibits a specific amino acid composition characterized by three cysteine residues, of which only two can be alkylated under reducing and denaturing conditions, suggesting the presence of a disulfide bond or buried cysteine residue. The calculated molecular weight of the polypeptide chain is 37,842 daltons, which closely corresponds to the experimentally determined value of approximately 38 kilodaltons. Sequence analysis reveals the presence of highly conserved motifs essential for nucleotide binding and catalytic activity, including the Walker A motif comprising residues 79-86 that directly contacts adenosine triphosphate phosphate groups.

The protein demonstrates remarkable sequence conservation across bacterial species, with structure-based alignment showing 55.86% identity between Escherichia coli and Streptococcus pneumoniae Recombinase A proteins. This conservation extends particularly to functionally critical regions, including the single-stranded deoxyribonucleic acid binding pocket and the L1/L2 loops that facilitate deoxyribonucleic acid interaction. The presence of conserved catalytic residues, such as the highly conserved glutamate at position 109, reflects the protein's essential role in adenosine triphosphate hydrolysis and subsequent conformational changes required for biological activity.

Three-Dimensional Structure and Domain Organization

The crystal structure of Recombinase A protein reveals a complex three-dimensional architecture comprising a major central domain responsible for adenosine diphosphate binding and deoxyribonucleic acid interaction, flanked by smaller amino-terminal and carboxyl-terminal subdomains. The central domain houses the nucleotide binding site and contains the primary deoxyribonucleic acid binding regions necessary for both single-stranded and double-stranded deoxyribonucleic acid recognition. The amino-terminal and carboxyl-terminal subdomains protrude from the main body of the protein and play crucial roles in stabilizing the hexagonal helical polymer structure characteristic of active Recombinase A filaments.

Recent cryo-electron microscopy studies have provided unprecedented insights into the native conformation of Recombinase A nucleoprotein filaments, revealing helical symmetry parameters that govern filament assembly and function. The filament structure displays a deep helical groove capable of accommodating deoxyribonucleic acid molecules, with individual protein monomers arranged in a right-handed helical configuration. Comparative structural analysis between Escherichia coli and Streptococcus pneumoniae Recombinase A proteins shows a root mean square deviation of 1.4 Angstroms when superimposed, indicating highly conserved structural architecture despite sequence divergence.

Nucleoprotein Filament Architecture

The formation of nucleoprotein filaments represents the fundamental functional state of Recombinase A protein, with single-stranded deoxyribonucleic acid serving as the nucleation scaffold for filament assembly. Individual Recombinase A monomers associate with single-stranded deoxyribonucleic acid in a cooperative manner, forming extended helical structures that can encompass thousands of base pairs. The filament architecture is characterized by specific geometric parameters, including a helical pitch and rotation angle that facilitate optimal deoxyribonucleic acid binding and processing.

Within the nucleoprotein filament, deoxyribonucleic acid binding pockets are delineated by three consecutive Recombinase A protomers to accommodate deoxyribonucleic acid triplets, with the L1 and L2 loops playing crucial roles in encircling the deoxyribonucleic acid backbone. The protein-deoxyribonucleic acid interface involves multiple hydrogen bonds formed by residues from three consecutive protomers, ensuring stable and specific recognition of the nucleic acid substrate. Notably, the adenosine triphosphate binding pocket is shared between two consecutive Recombinase A protomers, creating an interface that stabilizes the filament structure and couples nucleotide hydrolysis to conformational changes.

Properties

CAS No.

155979-15-0

Molecular Formula

C12H14O2

Synonyms

REC A PROTEIN FOR MOLECULAR BIOLOGY

Origin of Product

United States

Scientific Research Applications

Role in DNA Repair and Homologous Recombination

RecA protein facilitates the repair of double-stranded DNA breaks through homologous recombination. It promotes the alignment of homologous DNA sequences and catalyzes strand exchange, which is crucial for maintaining genomic integrity. This mechanism is particularly vital in bacterial systems, such as Escherichia coli, where RecA acts as a co-protease to regulate the SOS response, thereby initiating DNA repair processes in response to damage .

Applications in Biotechnology

2.1 Recombinase Polymerase Isothermal Amplification (RPA)
RecA protein is integral to the development of Recombinase Polymerase Isothermal Amplification (RPA), a technique used for rapid nucleic acid amplification. RPA utilizes RecA's ability to facilitate strand exchange, allowing for efficient amplification of DNA at constant temperatures, making it suitable for point-of-care diagnostics .

2.2 Genetic Engineering
In genetic engineering, RecA's ability to mediate homologous recombination is harnessed for gene editing and transgene integration. By facilitating targeted integration of foreign DNA into host genomes, researchers can create genetically modified organisms with desired traits .

Case Study 1: Characterization of RecA Variants

A study focused on the comparative characterization of seven RecA variants highlighted their differential capacities for recombinogenic activity and SOS response induction. The findings suggested that specific mutations could enhance the biochemical properties of RecA, optimizing it for various biotechnological applications such as RPA .

Case Study 2: Effects of Monoclonal Antibodies on RecA Function

Research examining the effects of an anti-RecA monoclonal antibody demonstrated that while homologous matching could occur despite antibody presence, processive unwinding was significantly inhibited. This insight into the independent mechanisms of RecA function provides valuable information for designing therapeutic interventions targeting DNA repair processes .

Data Tables

Application Description Key Findings
DNA Repair Facilitates homologous recombination to repair double-stranded breaksEssential for maintaining genomic integrity in bacteria
Recombinase Polymerase Isothermal Amplification Rapid nucleic acid amplification technique utilizing RecA's strand exchange capabilitiesSuitable for point-of-care diagnostics; enhances amplification efficiency
Genetic Engineering Enables targeted integration of foreign DNA into host genomesCritical for creating genetically modified organisms
Therapeutic Development Potential use in gene therapy by facilitating precise DNA modificationsPromising applications in treating genetic disorders through targeted gene correction

Comparison with Similar Compounds

Physicochemical and Stability Comparisons

Stability Under Stress Conditions

Data from protein comparability studies (e.g., monoclonal antibodies) highlight methods applicable to REC lobe-containing proteins:

Parameter REC Lobe (Cas9) IsrB
Thermal Stability Tm = ~45°C (unstable alone) Tm = ~55°C (ωRNA stabilizes)
pH Sensitivity Active at pH 7.0–8.5 Active at pH 6.5–9.0
Proteolytic Resistance Moderate (prone to cleavage) High (compact structure)

Methodology :

  • Comparative Signature Diagrams (CSDs) and Empirical Phase Diagrams (EPDs) detect conformational stability differences under stress (e.g., temperature, pH) .
  • IsrB’s smaller size and RNA reliance confer higher thermal stability, whereas Cas9’s REC lobe requires chaperones for in vitro stability .

Implications for Molecular Engineering

  • REC Lobe Engineering : Mutations in the REC lobe (e.g., FokI fusions) can reduce off-target effects in Cas9 .
  • IsrB as a Minimalist Alternative : IsrB’s compact, RNA-driven system offers advantages for viral vector packaging and delivery .
  • Biosimilarity Challenges: As with monoclonal antibodies, comparability studies for REC lobe-modified proteins require multi-attribute monitoring (e.g., structural integrity, activity assays) .

Preparation Methods

Lysis Buffer Composition

Frozen cell paste is thawed in a cold buffer containing 50 mM Tris-HCl (pH 7.5), 10% sucrose, and 2 mM dithiothreitol (DTT). Lysozyme (5 mg/ml) and EDTA (25 mM) are added sequentially to degrade peptidoglycan and destabilize the outer membrane, respectively. The detergent Brij-35 (1% v/v) solubilizes lipid bilayers, releasing cytoplasmic contents.

Polymin P Precipitation

Crude lysate is treated with 0.5% polymin P (pH 7.5), a cationic polymer that precipitates nucleic acids and acidic proteins. RecA remains soluble due to its basic isoelectric point (pI ≈ 5.5–6.0). Centrifugation at 13,000 × g for 90 minutes removes debris, yielding a clarified supernatant (Fraction I) with ~80% RecA purity.

Protein Purification Techniques

Ammonium Sulfate Fractionation

RecA is selectively precipitated using a stepwise ammonium sulfate gradient:

  • 150 mM (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> : Removes residual contaminants bound to polymin P pellets.

  • 300 mM (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> : Elutes RecA with >90% purity.

  • Solid (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> (0.28 g/ml) : Further concentrates RecA for chromatography.

Affinity Chromatography

His<sub>6</sub>- or HA-tagged RecA variants are purified using immobilized metal (Ni<sup>2+</sup>-NTA) or anti-HA antibody columns. Key parameters include:

  • Binding Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.

  • Elution Buffer : 200 mM imidazole for His<sub>6</sub>-RecA; 0.2 M glycine (pH 2.5) for HA-tagged RecA.
    Tagged systems achieve ~95% purity but require cleavage steps (e.g., TEV protease) for tag removal, risking protein denaturation.

Ion-Exchange and Size-Exclusion Chromatography

Final polishing steps utilize:

  • Q Sepharose : Binds RecA at pH 7.5; elution with 0.1–0.3 M NaCl gradient.

  • Superdex 200 : Resolves RecA monomers (38 kDa) from aggregates, ensuring >99% homogeneity.

Quality Control and Activity Assays

SDS-PAGE and Western Blotting

Purity is assessed via 12% SDS-PAGE, with RecA migrating as a 38 kDa band. Western blotting using anti-RecA antibodies confirms identity, particularly in tagged variants.

ATPase Activity

RecA’s ATP hydrolysis rate is measured spectrophotometrically at 340 nm (NADH-coupled assay). Optimal activity: 21 min<sup>−1</sup> per monomer in the presence of ssDNA.

Strand Exchange Assay

Functional RecA is validated using a FRET-based assay with homologous dsDNA and fluorescently labeled ssDNA. Active filaments catalyze strand exchange within 10–30 minutes at 37°C.

Large-Scale Production Considerations

Yield and Scalability

The Cox protocol yields ~20 mg RecA per liter of culture, with a 15% recovery rate after polishing. Industrial-scale processes employ fed-batch fermentation to achieve gram quantities, though protease inhibitors (e.g., PMSF) are essential to prevent degradation during extended runs.

Buffer Optimization

RecA stability is highly buffer-dependent:

Buffer ComponentOptimal ConcentrationEffect on Stability
Tris-HCl (pH 7.5)50 mMMaintains filament integrity
Mg<sup>2+</sup>10 mMEnhances ATP binding
DTT1–2 mMPrevents oxidative dimerization
Glycerol10% (v/v)Cryoprotectant for storage

Troubleshooting Common Issues

Low Yield

  • Cause : Incomplete lysis or premature RecA precipitation.

  • Solution : Increase Brij-35 concentration to 1.5% and extend lysozyme incubation to 45 minutes .

Q & A

Q. How to address ethical concerns in studies involving Rec A-driven genetic engineering?

  • Methodological Answer : Adhere to biosafety protocols for recombinant DNA (NIH Guidelines). Disclose potential dual-use risks (e.g., unintended horizontal gene transfer) in manuscripts. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

Q. What journal guidelines are critical when publishing Rec A-related research?

  • Methodological Answer : Follow Molecular Biology’s instructions: detail reagent sources (e.g., Rec A catalog numbers), provide raw gel images in supplementary data, and avoid duplicating figures/tables. Reference structural data using PDB IDs (e.g., 2REB for Rec A-ssDNA complex) .

Cross-Disciplinary Applications

Q. How to adapt Rec A for nanotechnology applications like DNA-based nanostructures?

  • Methodological Answer : Engineer Rec A to bind specific DNA origami motifs. Use atomic force microscopy (AFM) to visualize filament assembly. Optimize reaction conditions (e.g., temperature, ATP concentration) to stabilize hybrid protein-DNA nanostructures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.